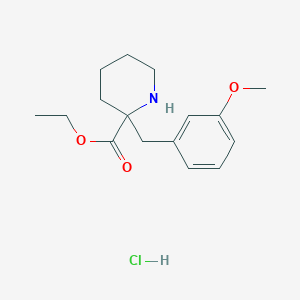

Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride

Description

Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride (CAS: 1993278-23-1) is a piperidine-based carboxylate ester with a 3-methoxybenzyl substituent. Its molecular formula is C₁₆H₂₄ClNO₃, and it has a molecular weight of 313.82 g/mol . The compound is structurally characterized by a piperidine ring substituted at the 2-position with both a carboxylate ethyl ester and a 3-methoxybenzyl group.

Notably, the compound is currently listed as discontinued or out of stock in commercial catalogs, limiting its availability for research applications .

Properties

IUPAC Name |

ethyl 2-[(3-methoxyphenyl)methyl]piperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3.ClH/c1-3-20-15(18)16(9-4-5-10-17-16)12-13-7-6-8-14(11-13)19-2;/h6-8,11,17H,3-5,9-10,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFSVPMCMOHMCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCN1)CC2=CC(=CC=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route

The principal synthetic method for Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride involves the nucleophilic substitution of 3-methoxybenzyl chloride with piperidine-2-carboxylate derivatives under basic conditions. The general reaction scheme is:

- Starting Materials:

- 3-methoxybenzyl chloride

- Piperidine-2-carboxylate (often as ethyl ester)

- Reaction Conditions:

- Solvent: Organic solvents such as dichloromethane or toluene

- Base: Sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution

- Temperature: Ambient to moderately elevated temperatures (room temperature to ~80 °C)

- Mechanism:

The piperidine nitrogen acts as a nucleophile, attacking the electrophilic benzyl chloride carbon, displacing chloride and forming the substituted product.

This method is well-established for producing the target compound with moderate to high yields depending on reaction optimization.

Industrial Scale Synthesis

Industrial production mirrors the laboratory synthetic route but incorporates:

- Use of industrial-grade solvents and reagents to reduce costs

- Strict control of reaction parameters (temperature, pH, reaction time) to maximize yield and purity

- Purification by recrystallization or chromatographic techniques to isolate the hydrochloride salt in high purity

Industrial methods emphasize scalability and reproducibility while maintaining product integrity.

Purification Techniques

Purification is critical to obtain this compound in high purity. Common methods include:

- Recrystallization: Using solvents such as ethyl acetate or methanol to isolate the hydrochloride salt

- Chromatography:

- Silica gel column chromatography

- Strong cation exchange chromatography (SCX) using propylsulfonic acid cartridges

- Filtration: Through Celite to remove catalyst residues and insolubles

Thin layer chromatography (TLC) with UV detection and potassium permanganate staining is used to monitor reaction progress and purity.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 3-methoxybenzyl chloride, piperidine-2-carboxylate (ethyl ester) |

| Solvent | Dichloromethane, toluene, 1,4-dioxane, methanol/water mixtures |

| Base | Sodium hydroxide, potassium carbonate, potassium phosphate |

| Catalyst (if applicable) | Pd(dppf)Cl2, PdXPhosG2, 10% Pd/C |

| Temperature | Room temperature to 80 °C |

| Reaction Time | 4–16 hours |

| Purification | Recrystallization, silica gel chromatography, SCX chromatography |

| Yield | Moderate to high (up to quantitative in optimized conditions) |

Research Findings and Considerations

- The nucleophilic substitution approach is straightforward and effective for the synthesis of this compound.

- Catalytic cross-coupling and reductive amination methods provide alternative routes for preparing related compounds and may enhance stereochemical control.

- Reaction optimization is crucial to maximize yield and minimize byproducts, with palladium catalysts and ammonium formate showing promising results in related systems.

- Purification methods must be carefully selected to ensure removal of catalyst residues and unreacted starting materials.

- Analytical techniques such as NMR, mass spectrometry, and chiral HPLC are essential for confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to form different substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound is utilized as an intermediate in synthesizing complex organic molecules and pharmaceuticals. Its unique functional groups allow for various chemical modifications, making it a versatile building block .

- Reactivity : It can undergo oxidation, reduction, and nucleophilic substitution reactions, enabling the development of diverse derivatives for further investigation.

Biology

- Biological Pathways : Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride is employed in studying biological pathways and enzyme interactions. Its ability to modulate specific molecular targets makes it valuable in understanding complex biological systems.

- Potential Therapeutic Applications : Research indicates its potential use in drug development, particularly in targeting diseases such as cancer and neurodegenerative disorders.

Medicine

- Cancer Therapy : Several studies have demonstrated that piperidine derivatives can exhibit significant anticancer activity. For instance, modifications to the structure of related compounds have shown improved efficacy against various cancer cell lines, indicating that this compound may also possess similar properties .

- Alzheimer's Disease : The compound is being investigated for its ability to cross the blood-brain barrier effectively and inhibit cholinesterases, which are crucial for cognitive function. Modifications to enhance brain exposure have shown promise in preclinical models .

Cancer Therapy Case Study

A study involving piperidine derivatives demonstrated that structural modifications could enhance anticancer activity. Compounds were evaluated against various cancer cell lines, revealing promising results in inducing apoptosis and inhibiting proliferation.

Alzheimer's Disease Case Study

Research on similar compounds assessed their capacity to inhibit cholinesterases effectively. Results indicated that specific structural features improved brain exposure and therapeutic outcomes, suggesting potential applications for treating Alzheimer's disease.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: 3-Methoxy vs. 4-Methoxy Substitution

The 4-methoxybenzyl analog (CAS: 1993278-30-0) shares the same molecular formula (C₁₆H₂₄ClNO₃) and molecular weight (313.82 g/mol) but differs in the position of the methoxy group on the benzyl substituent. Both compounds are synthesized with 95% purity .

- Lipophilicity : The 3-methoxy group may alter solubility compared to the 4-methoxy isomer.

- Receptor binding : Substitution patterns can affect interactions with biological targets.

Piperidine Carboxylate Esters Without Benzyl Substituents

Ethyl piperidine-2-carboxylate hydrochloride (CAS: 77034-33-4) serves as a simpler analog, lacking the methoxybenzyl group. Key differences include:

This simpler analog is also more widely available .

Methyl vs. Ethyl Ester Derivatives

Methyl esters, such as methyl piperidine-2-carboxylate hydrochloride (CAS: 7462-86-4), differ in the ester alkyl chain length. Methyl esters generally exhibit:

- Higher polarity due to shorter alkyl chains.

- Faster hydrolysis rates under physiological conditions compared to ethyl esters.

Biological Activity

Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by research findings and case studies.

The synthesis of this compound typically involves the reaction of 3-methoxybenzyl chloride with piperidine-2-carboxylic acid derivatives. This process results in the formation of the target compound, which can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, allowing for the development of diverse derivatives for further biological evaluation.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound is believed to modulate various biological pathways by interacting with enzymes and receptors. For instance, it may influence pathways related to cancer progression and neurodegenerative diseases by acting on key proteins involved in these processes .

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit promising anticancer properties. For example, a study highlighted that certain piperidine derivatives showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. The structural characteristics of these compounds are thought to facilitate better interactions with protein binding sites, leading to improved therapeutic efficacy .

Neuroprotective Effects

The compound has also been investigated for its potential neuroprotective effects. Research suggests that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are critical in the pathophysiology of Alzheimer's disease. By inhibiting these enzymes, this compound could enhance cholinergic signaling and provide therapeutic benefits against cognitive decline associated with neurodegenerative disorders .

Case Studies

- Cancer Therapy : A study involving a series of piperidine derivatives demonstrated that modifications to the structure could lead to significant improvements in anticancer activity. The tested compounds were evaluated in vitro against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation .

- Alzheimer's Disease : In another research effort, compounds similar to this compound were assessed for their ability to cross the blood-brain barrier and inhibit cholinesterases effectively. These studies indicated that structural modifications could enhance brain exposure and improve therapeutic outcomes in preclinical models .

Research Findings

Q & A

Q. What are the key steps in synthesizing Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride?

A typical synthesis involves coupling Boc-protected piperidine derivatives with 3-methoxybenzylamine using carbodiimide-based reagents (e.g., EDCI/HOBT) in the presence of a base like N-methylmorpholine. After deprotection with trifluoroacetic acid (TFA), reductive amination or alkylation steps are employed to introduce additional substituents. Hydrochloride salt formation is achieved via acidification .

Q. How should researchers handle and store this compound safely?

- Handling : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Avoid dust formation and inhalation (use fume hoods).

- Storage : Store in a tightly sealed container at 2–8°C in a dry, dark environment to prevent hydrolysis or degradation. Stability data for similar piperidine derivatives suggest sensitivity to moisture and heat .

Q. What analytical methods are recommended for purity assessment?

- HPLC : Use reverse-phase chromatography with UV detection (e.g., 206 nm) for quantifying purity.

- LC/MS : Confirm molecular weight via [M+H]+ ion analysis.

- 1H NMR : Detect residual solvents (e.g., acetone) and structural integrity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogues of this compound?

- Substituent Variation : Synthesize derivatives with methoxy groups at different positions (e.g., 2- vs. 3-methoxybenzyl) to evaluate electronic and steric effects on biological activity. For example, highlights that substituent position significantly impacts protease inhibition efficacy.

- Functional Group Replacement : Replace the ethyl ester with methyl or tert-butyl esters to assess pharmacokinetic properties.

- Biological Testing : Use enzyme inhibition assays (e.g., IC50 determination) or cellular models to correlate structural changes with activity .

Q. Table 1: Example SAR Data for Methoxy Substituents

| Substituent Position | IC50 (Protease Inhibition) | Notes |

|---|---|---|

| 3-Methoxybenzyl | 12 nM | Optimal steric fit |

| 2-Methoxybenzyl | 48 nM | Reduced binding affinity |

Q. How can researchers resolve contradictions in spectral data during characterization?

- Orthogonal Techniques : Combine NMR, LC/MS, and IR spectroscopy to cross-validate functional groups. For instance, used 1H NMR to detect trace acetone contamination (0.2%) missed by HPLC.

- Crystallography : If available, single-crystal X-ray diffraction provides definitive structural confirmation.

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What methodologies assess the compound’s stability under varying experimental conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions. Monitor degradation via HPLC.

- Solubility Profiling : Test stability in common solvents (e.g., DMSO, ethanol) over 24–72 hours. notes that similar piperidine derivatives degrade in polar aprotic solvents after prolonged storage.

- Light Sensitivity : Use UV/Vis spectroscopy to detect photodegradation .

Q. How can reaction yields be optimized during large-scale synthesis?

- Catalyst Screening : Compare yields using EDCI/HOBT vs. DCC/DMAP coupling systems. reported 92–94% yields with EDCI/HOBT.

- Temperature Control : Perform reactions under inert gas (N2/Ar) at 0–5°C during sensitive steps (e.g., TFA deprotection).

- Workflow Adjustments : Use continuous flow chemistry for intermediates prone to racemization or side reactions .

Methodological Considerations

Q. What precautions are critical when scaling up synthesis for preclinical studies?

- Process Safety : Avoid exothermic reactions by adding reagents slowly. Use jacketed reactors for temperature control.

- Purification : Employ column chromatography or recrystallization to remove unreacted 3-methoxybenzylamine, which may exhibit toxicity (LD50 data for similar amines: ~200 mg/kg in rodents) .

- Waste Management : Neutralize acidic waste (e.g., TFA) before disposal to comply with EHS regulations .

Q. How can researchers validate the compound’s biological activity in cellular models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.